molecular formula C18H23N3O5S B2788733 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide CAS No. 2034278-66-3

3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

Cat. No. B2788733
CAS RN: 2034278-66-3
M. Wt: 393.46
InChI Key: ZPJKCTMNSANAKQ-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been studied for its ability to modulate various biological pathways.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of PI3K, Akt, mTOR, JAK, and STAT proteins. These proteins play a crucial role in cell growth, survival, and proliferation. Inhibition of these proteins leads to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide have been studied extensively. The compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to reduce inflammation and pain in animal models. The compound has been shown to have a good safety profile and does not cause any significant toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide in lab experiments include its ability to inhibit multiple signaling pathways, its low toxicity profile, and its potential therapeutic applications. However, the limitations of using this compound include its complex synthesis process, its low solubility in aqueous solutions, and its limited availability.

Future Directions

There are several future directions for the study of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide. Some of these directions include:
1. Studying the potential of this compound as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders.
2. Developing more efficient and cost-effective synthesis methods for this compound.
3. Studying the mechanism of action of this compound in more detail to identify new targets for drug development.
4. Investigating the potential of this compound as a combination therapy with other drugs.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in human trials.
In conclusion, 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide is a promising compound with potential therapeutic applications. Its ability to modulate multiple signaling pathways makes it an attractive target for drug development. However, further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide involves a multi-step process. The starting materials for the synthesis are 3,4-dimethoxybenzenesulfonyl chloride and (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexanamine. The reaction involves the use of a base such as sodium hydroxide or potassium carbonate and a solvent such as dichloromethane or acetonitrile. The final product is obtained after purification using column chromatography.

Scientific Research Applications

3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its ability to modulate various biological pathways such as the PI3K/Akt/mTOR pathway and the JAK/STAT pathway.

properties

IUPAC Name

3,4-dimethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-24-16-9-8-15(12-17(16)25-2)27(22,23)21-13-4-6-14(7-5-13)26-18-19-10-3-11-20-18/h3,8-14,21H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJKCTMNSANAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzenesulfonamide

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